molecular formula C25H32N2O2 B1222450 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol CAS No. 127451-69-8

2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol

Cat. No.: B1222450
CAS No.: 127451-69-8
M. Wt: 392.5 g/mol
InChI Key: SACIXOLGIWUXTG-UHFFFAOYSA-N
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Description

ZK-119010 is a small molecule drug initially developed by Bayer Schering Pharma AG. It is known for its role as an estrogen receptor antagonist and RNA polymerase inhibitor. The compound has been studied for its potential therapeutic applications in treating neoplasms, particularly hormone-dependent breast cancer .

Chemical Reactions Analysis

ZK-119010 undergoes several types of chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can occur, but specific details are scarce.

    Substitution: The compound can undergo substitution reactions, particularly involving the sulfamoyloxy groups.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

ZK-119010 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

ZK-119010 exerts its effects primarily through two mechanisms:

    Estrogen Receptor Antagonism: The compound competes with estrogen for binding to estrogen receptors, thereby blocking estrogen-induced cellular responses.

    RNA Polymerase Inhibition: ZK-119010 inhibits RNA polymerase, which is essential for transcription.

Properties

CAS No.

127451-69-8

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-(6-pyrrolidin-1-ylhexyl)indol-5-ol

InChI

InChI=1S/C25H32N2O2/c1-19-23-18-22(29)12-13-24(23)27(25(19)20-8-10-21(28)11-9-20)17-5-3-2-4-14-26-15-6-7-16-26/h8-13,18,28-29H,2-7,14-17H2,1H3

InChI Key

SACIXOLGIWUXTG-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O

127451-69-8

Synonyms

2-(4-hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol
ZK 119010
ZK-119010

Origin of Product

United States

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